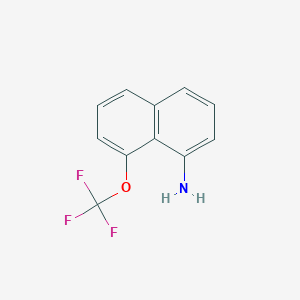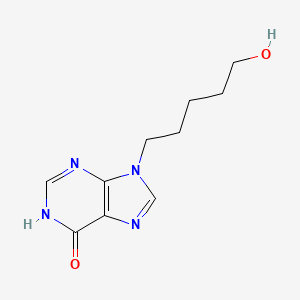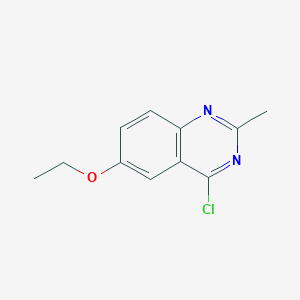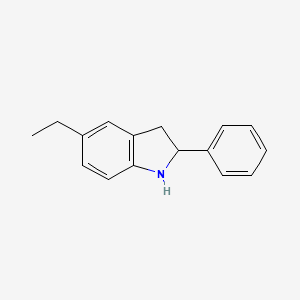![molecular formula C11H16O5 B11881728 Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- CAS No. 55426-93-2](/img/structure/B11881728.png)
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- es un compuesto químico caracterizado por su estructura espiral cíclica única. Este compuesto es conocido por sus posibles aplicaciones en varios campos, incluyendo química, biología e industria. La presencia del grupo espiral [4.5]deca-6,9-dieno y el grupo metoxi contribuyen a sus distintas propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- típicamente involucra los siguientes pasos:
Formación del núcleo espiral cíclico: El núcleo espiral cíclico puede sintetizarse a través de una reacción de ciclización que involucra precursores apropiados. Este paso a menudo requiere el uso de ácidos o bases fuertes como catalizadores.
Introducción del grupo metoxi: El grupo metoxi puede introducirse a través de reacciones de metilación utilizando reactivos como yoduro de metilo o sulfato de dimetilo en condiciones básicas.
Unión del grupo etanol: El paso final involucra la unión del grupo etanol a través de una reacción de eterificación, típicamente utilizando etanol y un catalizador adecuado como ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los reactores de flujo continuo y los principios de química verde pueden emplearse para mejorar la eficiencia y reducir el desperdicio.
Análisis De Reacciones Químicas
Tipos de reacciones
Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos utilizando agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo metoxi con otros grupos funcionales utilizando reactivos como hidróxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de litio y aluminio (LiAlH₄), gas hidrógeno (H₂) con un catalizador de paladio
Sustitución: Hidróxido de sodio (NaOH), terc-butóxido de potasio (KOtBu)
Productos principales
Oxidación: Aldehídos, ácidos carboxílicos
Reducción: Alcoholes, alcanos
Sustitución: Diversos éteres sustituidos
Aplicaciones Científicas De Investigación
Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos espirales cíclicos complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- involucra su interacción con objetivos moleculares y vías específicas. La estructura espiral cíclica le permite unirse a enzimas y receptores, potencialmente inhibiendo su actividad. El grupo metoxi puede mejorar su lipofilia, facilitando su paso a través de las membranas celulares y aumentando su biodisponibilidad.
Comparación Con Compuestos Similares
Compuestos similares
- 7-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ona
- 1,4-dioxaspiro[4.5]deca-6,9-dien-8-ona
Singularidad
Etanol, 2-[(8-metoxi-1,4-dioxaspiro[4.5]deca-6,9-dien-8-il)oxi]- es único debido a la presencia del grupo etanol, que aporta reactividad adicional y posibles aplicaciones en comparación con sus análogos. La combinación del núcleo espiral cíclico y el grupo metoxi lo distingue aún más de otros compuestos similares.
Propiedades
Número CAS |
55426-93-2 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]ethanol |
InChI |
InChI=1S/C11H16O5/c1-13-10(14-7-6-12)2-4-11(5-3-10)15-8-9-16-11/h2-5,12H,6-9H2,1H3 |
Clave InChI |
KKQDTYAJKNBXRR-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC2(C=C1)OCCO2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)








![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)



